

# CAS number and IUPAC name for 1-Chloroisoquinolin-8-ol.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-Chloroisoquinolin-8-ol

Cat. No.: B595259

[Get Quote](#)

An In-Depth Technical Guide to **1-Chloroisoquinolin-8-ol**: Synthesis, Reactivity, and Applications in Drug Discovery

## Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **1-Chloroisoquinolin-8-ol** (CAS No: 1374651-67-8), a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structure combines three key pharmacophoric elements: the isoquinoline scaffold, a reactive chlorine atom at the 1-position, and a chelating hydroxyl group at the 8-position. This document synthesizes information from related analogues and foundational chemical principles to offer expert insights into its synthesis, chemical behavior, and prospective applications. We present plausible synthetic routes, explore its dual reactivity, and discuss its potential as a scaffold for novel therapeutics targeting a range of diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.

## Introduction: The Strategic Importance of 1-Chloroisoquinolin-8-ol

The pursuit of novel molecular entities with therapeutic potential is the cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, form the

backbone of a vast number of pharmaceuticals. Within this class, the isoquinoline framework is a privileged structure, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2][3][4]

**1-Chloroisoquinolin-8-ol** emerges as a compound of significant interest due to the strategic placement of its functional groups. The molecule can be deconstructed into three key components, each contributing to its unique chemical and pharmacological profile:

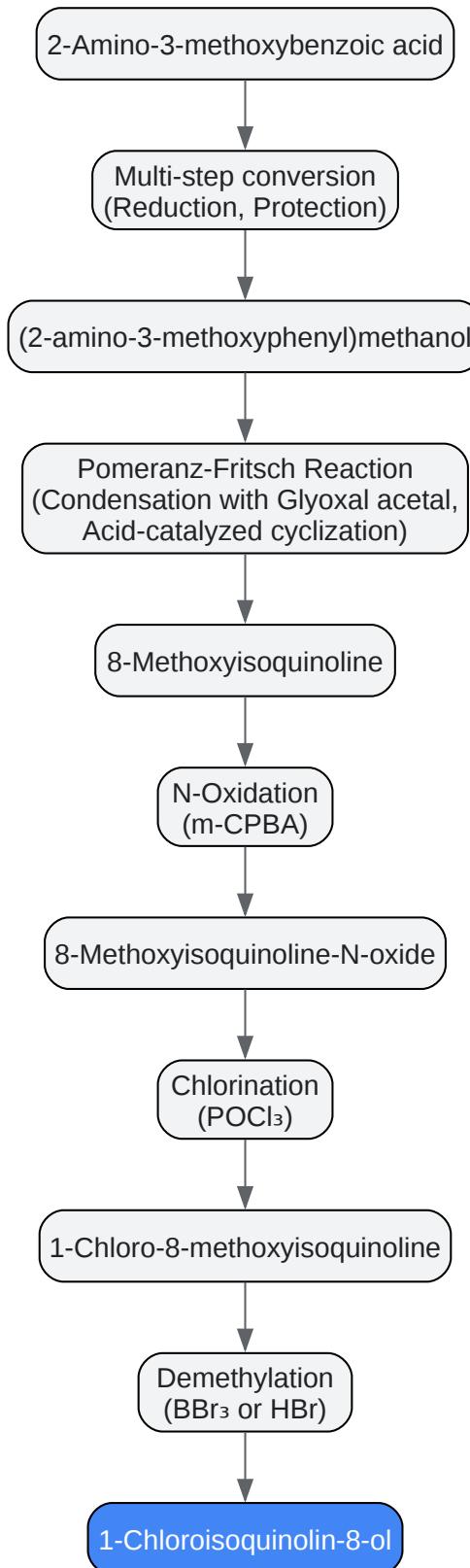
- The Isoquinoline Core: A bicyclic aromatic system that provides a rigid scaffold for orienting functional groups and can participate in  $\pi$ - $\pi$  stacking interactions with biological targets.[2]
- The 1-Chloro Substituent: This halogen atom is not merely a passive substituent. Positioned adjacent to the ring nitrogen, it is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent synthetic handle for introducing diverse functionalities.[5][6] Furthermore, chlorine can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as a powerful tool for enhancing ligand-protein binding affinity and selectivity.[7][8][9]
- The 8-Hydroxy Substituent: This phenolic group is a classic hydrogen bond donor and acceptor, capable of forming critical interactions with receptor active sites.[10][11] Its proximity to the ring nitrogen also makes **1-Chloroisoquinolin-8-ol** a bidentate chelating agent for various metal ions, a property central to the biological activity of many 8-hydroxyquinoline derivatives, which are known for their antimicrobial, anticancer, and neuroprotective properties.[12][13][14][15][16]

This guide will provide a deep dive into the chemical attributes of this molecule, offering a roadmap for its synthesis, characterization, and strategic deployment in drug discovery programs.

## Physicochemical & Structural Identification

A clear identification of the target molecule is paramount for any research endeavor. The key identifiers and predicted properties for **1-Chloroisoquinolin-8-ol** are summarized below.

| Property             | Value                                                                                     | Source(s)            |
|----------------------|-------------------------------------------------------------------------------------------|----------------------|
| IUPAC Name           | 1-chloroisoquinolin-8-ol                                                                  | <a href="#">[17]</a> |
| CAS Number           | 1374651-67-8                                                                              | <a href="#">[17]</a> |
| Molecular Formula    | C <sub>9</sub> H <sub>6</sub> CINO                                                        | <a href="#">[17]</a> |
| Molecular Weight     | 179.60 g/mol                                                                              | <a href="#">[17]</a> |
| Canonical SMILES     | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl                                                              | <a href="#">[17]</a> |
| InChI Key            | FWRDHJBPGUUWIG-UHFFFAOYSA-N                                                               | <a href="#">[17]</a> |
| Predicted Solubility | Moderately soluble in organic solvents (DMSO, DMF, alcohols); limited aqueous solubility. | <a href="#">[17]</a> |
| Predicted State      | Solid at room temperature.                                                                | <a href="#">[17]</a> |


## Synthesis of the Isoquinoline Core: A Strategic Approach

While a specific, published synthesis for **1-Chloroisoquinolin-8-ol** is not readily available, a robust synthetic route can be designed by combining established methodologies for constructing substituted isoquinolines. A logical, multi-step approach would involve the initial formation of the 8-hydroxyisoquinoline core, followed by functionalization at the 1-position.

Classic methods for isoquinoline synthesis, such as the Bischler-Napieralski<sup>[1]</sup><sup>[18]</sup><sup>[19]</sup> or Pomeranz-Fritsch<sup>[17]</sup><sup>[20]</sup><sup>[21]</sup> reactions, are foundational. The Pomeranz-Fritsch reaction, for example, involves the acid-catalyzed cyclization of a benzalaminocetal and is particularly useful for accessing a variety of isoquinoline substitution patterns.<sup>[17]</sup><sup>[21]</sup>

A plausible synthetic workflow is outlined below. The causality behind this proposed route is to first build the stable, substituted benzene ring that will become the carbocyclic part of the

isoquinoline, and then construct the pyridine ring onto it. This avoids harsh conditions that might be incompatible with the free hydroxyl group if it were introduced later.



[Click to download full resolution via product page](#)

**Caption:** Proposed synthetic pathway to **1-Chloroisoquinolin-8-ol**.

## Protocol 1: Proposed Synthesis of 1-Chloroisoquinolin-8-ol

This protocol is a conceptualized procedure based on established chemical transformations. Each step would require empirical optimization.

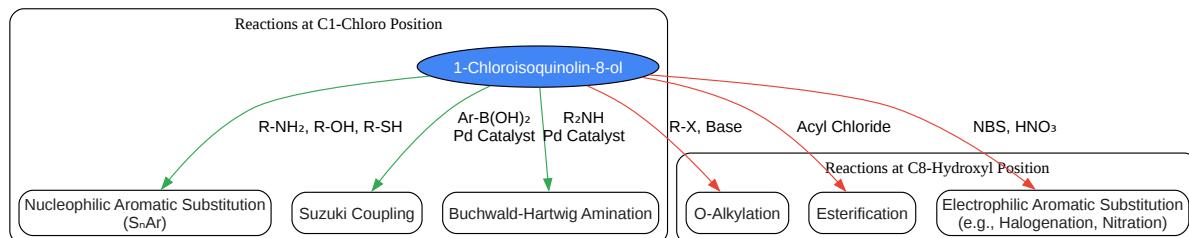
### Step 1: Synthesis of 8-Methoxyisoquinoline via Pomeranz-Fritsch Reaction

- Starting Material: Begin with a suitably substituted benzene derivative, such as (2-amino-3-methoxyphenyl)methanol.
- Schiff Base Formation: Condense (2-amino-3-methoxyphenyl)methanol with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base.
- Cyclization: Treat the Schiff base with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic 8-methoxyisoquinoline.[22]
- Work-up & Purification: Neutralize the reaction mixture carefully with a base, extract the product into an organic solvent, and purify using column chromatography.

### Step 2: N-Oxidation

- Reaction: Dissolve 8-methoxyisoquinoline in a suitable solvent like dichloromethane (DCM).
- Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and allow the reaction to warm to room temperature.
- Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
- Purification: Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts and purify the resulting 8-methoxyisoquinoline-N-oxide.

### Step 3: Chlorination of the 1-Position


- Reagent: Treat the 8-methoxyisoquinoline-N-oxide with a chlorinating agent such as phosphoryl chloride ( $\text{POCl}_3$ ) or phosphorus pentachloride ( $\text{PCl}_5$ ).<sup>[23]</sup> This reaction proceeds via a rearrangement that installs the chlorine atom specifically at the C1 position.
- Conditions: The reaction is typically performed neat or in a high-boiling solvent and may require heating.
- Work-up: Carefully quench the excess  $\text{POCl}_3$  with ice water, basify the solution, and extract the 1-chloro-8-methoxyisoquinoline product. Purify via chromatography.

### Step 4: Demethylation to Yield the Final Product

- Reagent: Cleave the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide ( $\text{BBr}_3$ ) in DCM is a highly effective reagent for this transformation.
- Procedure: Cool the solution of 1-chloro-8-methoxyisoquinoline in anhydrous DCM to -78 °C under an inert atmosphere. Add a solution of  $\text{BBr}_3$  dropwise.
- Quench: After the reaction is complete, quench carefully by adding methanol, followed by water.
- Isolation: Extract the final product, **1-Chloroisoquinolin-8-ol**, and purify by recrystallization or column chromatography.

## Chemical Reactivity and Derivatization Potential

The true value of **1-Chloroisoquinolin-8-ol** in drug discovery lies in its predictable and versatile reactivity, which allows for its elaboration into a library of diverse analogues. The molecule possesses two primary sites for chemical modification.



[Click to download full resolution via product page](#)

**Caption:** Key reactivity and derivatization pathways for **1-Chloroisoquinolin-8-ol**.

## Reactivity at the 1-Position (C1)

The chlorine atom at C1 is highly activated towards nucleophilic aromatic substitution (SNAr) because of the electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime location for introducing diversity.

- **Amination:** Reaction with primary or secondary amines can furnish 1-aminoisoquinoline derivatives.
- **Alkoxylation/Aryloxylation:** Treatment with alkoxides or phenoxides yields the corresponding ethers.
- **Thiolation:** Reaction with thiols provides 1-thioether analogues.

Furthermore, the C1-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions, which are workhorse transformations in medicinal chemistry.<sup>[5]</sup>

- **Suzuki Coupling:** Reaction with boronic acids or esters introduces new aryl or alkyl groups.
- **Buchwald-Hartwig Amination:** A powerful method for forming C-N bonds with a wide range of amines.

- Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

## Reactivity at the 8-Position (C8)

The 8-hydroxyl group behaves as a typical phenol, offering another set of handles for modification.

- O-Alkylation/Acylation: The hydroxyl group can be readily converted into ethers or esters to modulate properties like solubility and cell permeability, or to serve as a prodrug.
- Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-director. This directs electrophiles (e.g., during halogenation or nitration) to the C5 and C7 positions of the isoquinoline ring, allowing for further functionalization of the carbocyclic ring.[\[15\]](#)

## Applications in Drug Development: A Privileged Scaffold

The combination of the isoquinoline core, a reactive halogen, and a chelating phenol group makes **1-Chloroisoquinolin-8-ol** a highly attractive starting point for developing inhibitors against various biological targets.

## Leveraging the 8-Hydroxyquinoline Moiety

The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[\[12\]](#)[\[13\]](#)[\[24\]](#) Its primary mechanism is often attributed to its ability to chelate essential metal ions (e.g.,  $\text{Fe}^{2+}$ ,  $\text{Cu}^{2+}$ ,  $\text{Zn}^{2+}$ ), thereby disrupting metalloenzyme function or generating reactive oxygen species.[\[14\]](#)[\[15\]](#) Derivatives of **1-Chloroisoquinolin-8-ol** could be screened for:

- Anticancer Activity: By disrupting metal homeostasis in cancer cells.
- Antimicrobial Activity: By depriving bacteria or fungi of essential metal cofactors.
- Neuroprotective Agents: In diseases like Alzheimer's, where metal dyshomeostasis is implicated, 8-HQ derivatives have been investigated as modulators.[\[13\]](#)

# The Role of the 1-Chloro Substituent in Molecular Design

The 1-chloro group serves two strategic purposes. First, as detailed above, it is a versatile synthetic handle. Second, when retained in the final molecule, it can significantly influence the pharmacological profile.

- **Halogen Bonding:** The chlorine atom can act as a halogen bond donor, forming a specific interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein's active site.[8][25] This can increase binding affinity and selectivity in a way that is distinct from traditional hydrogen bonding.[7][9][26]
- **Modulation of Physicochemical Properties:** The chlorine atom increases lipophilicity, which can enhance membrane permeability and bioavailability. It can also serve as a metabolic blocking group, preventing oxidative metabolism at that position and increasing the drug's half-life.

## Analytical Characterization

The unambiguous characterization of **1-Chloroisoquinolin-8-ol** and its derivatives is crucial. A multi-technique approach is required for full structural elucidation and purity assessment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Will show characteristic signals for the aromatic protons. The coupling patterns (doublets, triplets, doublets of doublets) and chemical shifts will be critical for confirming the substitution pattern. The phenolic proton will likely appear as a broad singlet.[27][28]
  - $^{13}\text{C}$  NMR: Will confirm the number of unique carbon atoms in the molecule.
  - 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for definitively assigning all proton and carbon signals and confirming the regiochemistry, especially for derivatized analogues.[27][29] For example, a NOESY experiment should show a spatial correlation between a substituent at the 1-position and the proton at the 8-position (via the hydroxyl group).

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of chlorine ( $^{35}\text{Cl}:\text{Cl}^{37}$  ratio of ~3:1) will be a key diagnostic feature.
- Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol (~3200-3500  $\text{cm}^{-1}$ ), C=C and C=N stretching in the aromatic region (~1500-1650  $\text{cm}^{-1}$ ), and the C-Cl stretch (~600-800  $\text{cm}^{-1}$ ).

## Conclusion and Future Outlook

As a Senior Application Scientist, it is my assessment that **1-Chloroisouquinolin-8-ol** represents a molecule of high strategic value for drug discovery. While it is not a widely commercialized or extensively studied compound in its own right, its constituent parts—the isoquinoline core, the activated 1-chloro position, and the chelating 8-hydroxy group—are all validated pharmacophoric elements. The true potential of this molecule lies in its use as a versatile building block. The dual reactivity allows for the systematic and independent modification at two key positions, enabling the rapid generation of focused chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the efficient, scalable synthesis of this compound and the exploration of its derivatives against a wide range of biological targets, particularly in oncology, infectious diseases, and neurodegenerative disorders. The insights provided in this guide offer a foundational framework for initiating such research programs.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]

- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. rroij.com [rroij.com]
- 16. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 19. Bischler-Napieralski Reaction [organic-chemistry.org]
- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 21. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 24. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]

- 28. [ias.ac.in](http://ias.ac.in) [ias.ac.in]
- 29. [researchgate.net](http://researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [CAS number and IUPAC name for 1-Chloroisoquinolin-8-ol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b595259#cas-number-and-iupac-name-for-1-chloroisoquinolin-8-ol>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)